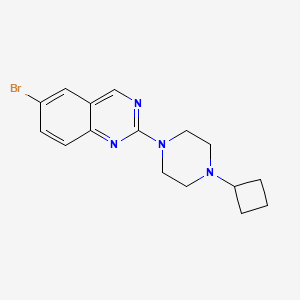![molecular formula C21H24N4O B15120802 N-[1-(6-methoxyquinolin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B15120802.png)
N-[1-(6-methoxyquinolin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(6-methoxyquinolin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine is a complex organic compound that features a quinoline moiety, a piperidine ring, and a pyridine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(6-methoxyquinolin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline moiety can be synthesized through a series of reactions involving the cyclization of appropriate precursors. The piperidine ring is then introduced through nucleophilic substitution reactions, followed by the attachment of the pyridine group via additional substitution reactions. The final product is obtained after purification and characterization using techniques such as NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and large-scale reactors to handle the multi-step synthesis efficiently. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to ensure consistent product quality.
化学反応の分析
Types of Reactions
N-[1-(6-methoxyquinolin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to modify the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce more saturated derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
科学的研究の応用
N-[1-(6-methoxyquinolin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and molecular interactions.
Biology: The compound’s interactions with biological macromolecules can be studied to understand its potential as a drug candidate.
Medicine: Its structural features make it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry: The compound can be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
作用機序
The mechanism of action of N-[1-(6-methoxyquinolin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to interact with various biological targets, potentially inhibiting or modulating their activity. The piperidine and pyridine groups may enhance the compound’s binding affinity and specificity, leading to more potent biological effects.
類似化合物との比較
Similar Compounds
Similar compounds include other quinoline derivatives, such as:
- 6-Methoxyquinoline
- 3-Fluoro-6-methoxyquinoline
- Quinoline N-oxides
Uniqueness
N-[1-(6-methoxyquinolin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine is unique due to its combination of a quinoline moiety with both piperidine and pyridine groups This structural arrangement provides a distinct set of chemical and biological properties that differentiate it from other quinoline derivatives
特性
分子式 |
C21H24N4O |
|---|---|
分子量 |
348.4 g/mol |
IUPAC名 |
N-[1-(6-methoxyquinolin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine |
InChI |
InChI=1S/C21H24N4O/c1-24(20-5-3-4-12-22-20)17-10-13-25(14-11-17)21-9-6-16-15-18(26-2)7-8-19(16)23-21/h3-9,12,15,17H,10-11,13-14H2,1-2H3 |
InChIキー |
KCZVGJFJHDKGCH-UHFFFAOYSA-N |
正規SMILES |
CN(C1CCN(CC1)C2=NC3=C(C=C2)C=C(C=C3)OC)C4=CC=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(Methylsulfanyl)pyrimidin-4-yl]-2-(morpholine-4-carbonyl)morpholine](/img/structure/B15120719.png)
![5-chloro-N-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B15120729.png)
![N-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine](/img/structure/B15120732.png)
![5-chloro-N-{1-[(2-fluorophenyl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine](/img/structure/B15120734.png)
![N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}pent-4-enamide](/img/structure/B15120740.png)
![2,4-Dimethoxy-6-[4-(trifluoromethyl)piperidin-1-yl]-1,3,5-triazine](/img/structure/B15120752.png)
![1-[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidine-4-carbonyl]-4,4-difluoropiperidine](/img/structure/B15120761.png)
![4-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}azetidin-3-yl)oxy]pyridine-2-carboxamide](/img/structure/B15120763.png)
![N-[1-(1,3-benzoxazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B15120764.png)
![2-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}acetamide](/img/structure/B15120773.png)
![2-tert-butyl-1-[1-(2,6-dimethylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B15120777.png)
![4-{4-[(3,5-difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-2-amine](/img/structure/B15120788.png)
![1-{4-[(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(propan-2-yl)piperazine](/img/structure/B15120795.png)

